
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the trifluoromethylsulfanyl group:
Alkylation: The next step involves the alkylation of the intermediate compound to introduce the 2-methyl-1-propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-carbamic acid benzyl ester
- (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-carbamic acid methyl ester
Uniqueness
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17F6NS |
|---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C14H17F6NS/c1-9(2)12(8-22-14(18,19)20)21-7-10-4-3-5-11(6-10)13(15,16)17/h3-6,9,12,21H,7-8H2,1-2H3 |
InChI Key |
XEYPENAQHMKGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


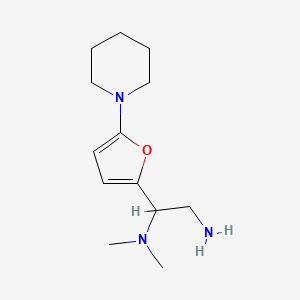
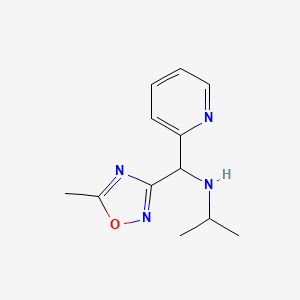

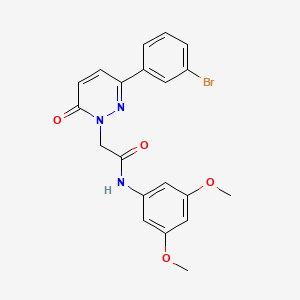
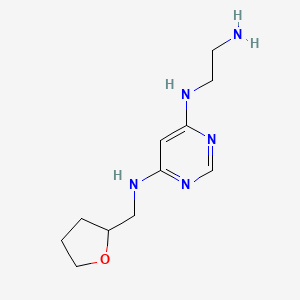
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
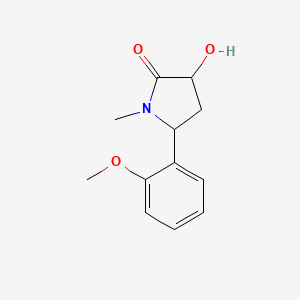
![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)

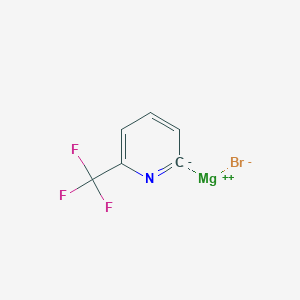
![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)

